5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one
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Overview
Description
5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core with an amino group at the 5-position and a tetrahydrofuran-2-yl ethyl substituent at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridinone precursor and introduce the amino group through nucleophilic substitution. The tetrahydrofuran-2-yl ethyl group can be attached via alkylation reactions using suitable alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the pyridinone ring or the amino group, resulting in various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one involves its interaction with molecular targets, such as enzymes or receptors. The amino group and the pyridinone ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The tetrahydrofuran-2-yl ethyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridinones: Compounds with similar pyridinone cores but different substituents.
Tetrahydrofuran derivatives: Compounds featuring the tetrahydrofuran ring with various functional groups.
Uniqueness
5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one is unique due to the combination of its pyridinone core, amino group, and tetrahydrofuran-2-yl ethyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-amino-1-[2-(oxolan-2-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C11H16N2O2/c12-9-3-4-11(14)13(8-9)6-5-10-2-1-7-15-10/h3-4,8,10H,1-2,5-7,12H2 |
InChI Key |
QGSDKNPQDSDTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCN2C=C(C=CC2=O)N |
Origin of Product |
United States |
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